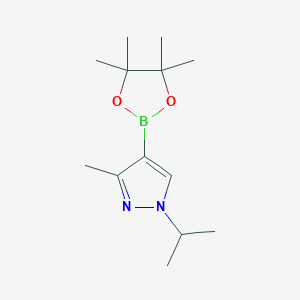
2-(3-Bromo-2,6-difluorophenyl)acetonitrile
Übersicht
Beschreibung
“2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-2,6-difluorophenyl)acetonitrile” is 1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Summary of the Application: This compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application: The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .
- Results or Outcomes: The structure of this novel ortho-fluoroazobenzene reveals the presence of two crystallographically unique rotomers in the lattice . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Application 2: Preparation of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl
- Summary of the Application: 2,6-Difluorophenylboronic acid, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, is used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl . This is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
- Methods of Application: This involves a Suzuki–Miyaura coupling with 4-chloro-3-methylanisole .
- Results or Outcomes: The result is the synthesis of 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls .
Application 3: Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Application 4: Synthesis of Liquid Crystals
- Summary of the Application: 2-(3-Bromo-2,6-difluorophenyl)acetonitrile can be used in the synthesis of liquid crystals with bulky terminal groups . These are designed for bookshelf geometry ferroelectric mixtures .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of liquid crystals with bulky terminal groups .
Application 5: Synthesis of Pharmaceutical Intermediates
- Summary of the Application: 3-Bromo-2,6-difluorobenzaldehyde, which can be derived from 2-(3-Bromo-2,6-difluorophenyl)acetonitrile, is used as a pharmaceutical intermediate . These intermediates are crucial in the production of various pharmaceutical drugs .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of pharmaceutical intermediates that are used in the production of various drugs .
Application 6: Synthesis of Liquid Crystals
- Summary of the Application: 2-(3-Bromo-2,6-difluorophenyl)acetonitrile can be used in the synthesis of liquid crystals with bulky terminal groups . These are designed for bookshelf geometry ferroelectric mixtures .
- Methods of Application: The synthesis involves the development of organic compounds containing fluorine .
- Results or Outcomes: The result is the synthesis of liquid crystals with bulky terminal groups .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAMIZNQNATIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)







